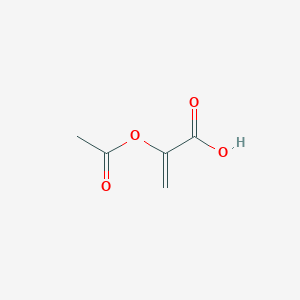

2-(Acetyloxy)prop-2-enoic acid

Beschreibung

2-(Acetyloxy)prop-2-enoic acid is an α,β-unsaturated carboxylic acid derivative characterized by an acetyloxy (-OAc) substituent at the β-position of the propenoic acid backbone. This compound is structurally related to acrylic acid derivatives, where the acetyloxy group introduces unique electronic and steric effects, influencing its reactivity and physical properties. Applications include its role as an intermediate in producing iodinated contrast agents, where high purity is critical for pharmaceutical compliance .

Eigenschaften

IUPAC Name |

2-acetyloxyprop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c1-3(5(7)8)9-4(2)6/h1H2,2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFVZILWIXKITDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(=C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624003 | |

| Record name | 2-(Acetyloxy)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74502-13-9 | |

| Record name | 2-(Acetyloxy)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-(Acetyloxy)prop-2-enoic acid can be synthesized through the esterification of acrylic acid with acetic anhydride. The reaction typically occurs under acidic conditions, using a catalyst such as sulfuric acid to promote the esterification process. The reaction can be represented as follows:

CH2=CHCOOH+(CH3CO)2O→CH2=CHCOOCH3+CH3COOH

Industrial Production Methods

Industrial production of 2-(Acetyloxy)prop-2-enoic acid involves the same esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and temperature control to ensure optimal yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Acetyloxy)prop-2-enoic acid undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield acrylic acid and acetic acid.

Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Polymerization: Free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

Hydrolysis: Acrylic acid and acetic acid.

Polymerization: Poly(2-(acetyloxy)prop-2-enoic acid).

Substitution: Various substituted acrylic acid derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(Acetyloxy)prop-2-enoic acid has several applications in scientific research:

Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.

Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.

Medicine: Explored for its potential in creating hydrogels for wound healing and tissue engineering.

Wirkmechanismus

The mechanism of action of 2-(Acetyloxy)prop-2-enoic acid primarily involves its ability to undergo polymerization and form cross-linked networks. These networks can encapsulate drugs or other active agents, allowing for controlled release. The molecular targets and pathways involved depend on the specific application, such as drug delivery or tissue engineering .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group Variations

The acetyloxy group distinguishes 2-(acetyloxy)prop-2-enoic acid from other prop-2-enoic acid derivatives. Key comparisons include:

Stability and Reactivity

- Acetyloxy Derivatives : The acetyloxy group enhances electrophilicity at the α,β-unsaturated carbonyl, making the compound susceptible to nucleophilic attacks (e.g., Michael additions) .

- Hydroxyl and Glucosyloxy Derivatives: Compounds like methyl (2E)-3-(2,4-dihydroxyphenyl)prop-2-enoate are prone to oxidative degradation under basic conditions, whereas glycosylation (e.g., in trans-o-coumaric acid 2-glucoside) improves aqueous stability .

- Fluorinated Derivatives: The difluoromethoxy group in (2E)-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid increases resistance to enzymatic hydrolysis, enhancing bioavailability .

Key Research Findings

Stability in Extraction: The acetyloxy group’s electron-withdrawing nature reduces thermal stability compared to hydroxylated derivatives, which degrade into quinones under prolonged heating .

Pharmacological Potential: Difluoromethoxy-substituted derivatives exhibit superior pharmacokinetic profiles over acetyloxy analogs, attributed to enhanced membrane permeability .

Industrial Scalability : Continuous synthesis of acetyloxy derivatives (e.g., acid chlorides) outperforms batch methods in efficiency and purity control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.